3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898780-52-4
VCID: VC2484125
InChI: InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3
SMILES: CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C16H14Cl2OS
Molecular Weight: 325.3 g/mol

3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone

CAS No.: 898780-52-4

Cat. No.: VC2484125

Molecular Formula: C16H14Cl2OS

Molecular Weight: 325.3 g/mol

* For research use only. Not for human or veterinary use.

3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone - 898780-52-4

Specification

CAS No. 898780-52-4
Molecular Formula C16H14Cl2OS
Molecular Weight 325.3 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Standard InChI InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3
Standard InChI Key LKAYGMMXRDTBPX-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl
Canonical SMILES CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone is an organic compound characterized by a propiophenone backbone with specific functional group modifications. The compound features two chlorine atoms at the 3' and 4' positions of one phenyl ring and a thiomethyl group at the 2-position of the second phenyl moiety. These distinctive structural elements contribute to its unique chemical reactivity profile and potential biological activities.

The compound is identified by CAS number 898780-52-4 and possesses the molecular formula C16H14Cl2OS with a molecular weight of 325.3 g/mol. Its structure combines electron-withdrawing chlorine substituents with the electron-donating thiomethyl group, creating an electronically asymmetric molecule with diverse reactivity patterns.

Table 1: Basic Chemical Information

PropertyValue
Chemical Name3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone
CAS Registry Number898780-52-4
Molecular FormulaC16H14Cl2OS
Molecular Weight325.3 g/mol
IUPAC Name1-(3,4-dichlorophenyl)-3-(2-(methylthio)phenyl)propan-1-one
Functional GroupsKetone, chloro-substituents, thiomethyl group

Synthetic Methodology

The synthesis of 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone primarily relies on the Friedel-Crafts acylation reaction pathway. This synthetic approach involves the reaction between 3,4-dichlorobenzoyl chloride and 2-thiomethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

To ensure optimal yields and product purity, the reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. The synthesis typically follows a mechanism involving the formation of an acylium ion intermediate, which subsequently undergoes electrophilic aromatic substitution with the thiomethylbenzene component.

Table 2: Synthesis Parameters and Conditions

ParameterSpecification
Primary Synthetic RouteFriedel-Crafts acylation
Key Reagents3,4-dichlorobenzoyl chloride, 2-thiomethylbenzene
CatalystLewis acid (aluminum chloride)
Critical ConditionsAnhydrous environment
Temperature ConsiderationsControlled cooling typically required
Purification MethodColumn chromatography or recrystallization

Physiochemical Properties

The thiomethyl group introduces sulfur-mediated interactions, potentially enabling coordination with metal centers and participation in hydrogen-bonding networks. The carbonyl functionality serves as both a hydrogen bond acceptor and a site for nucleophilic attack, further expanding the compound's reaction profile.

Table 3: Predicted Physiochemical Properties

PropertyPredicted Value/Characteristic
Physical StateCrystalline solid at room temperature
SolubilityLikely soluble in organic solvents (dichloromethane, chloroform); poorly soluble in water
LogPEstimated 4.2-4.8 (highly lipophilic)
Melting PointExpected range 80-120°C
UV AbsorptionMaximum absorbance likely between 240-280 nm
StabilitySensitive to oxidizing conditions; relatively stable in neutral environments

Chemical Reactivity Profile

The reaction profile of 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone is governed by its three principal reactive sites: the carbonyl group, the chlorinated aromatic ring, and the thiomethyl functionality. Each of these sites exhibits distinct reactivity patterns that define the compound's chemical behavior.

The carbonyl group readily participates in nucleophilic addition reactions, potentially forming hydrazones, oximes, or undergoing reduction to alcohols. The chlorinated aromatic ring may engage in nucleophilic aromatic substitution reactions, particularly under harsh conditions, while the thiomethyl group can undergo oxidation to sulfoxides or sulfones.

Table 4: Reactivity of Functional Groups

Functional GroupReaction TypeExpected Products
CarbonylNucleophilic additionHydrazones, oximes, alcohols
CarbonylReductionSecondary alcohol derivatives
Chloro substituentsNucleophilic aromatic substitutionSubstituted derivatives
ThiomethylOxidationSulfoxides, sulfones
ThiomethylAlkylation at sulfurSulfonium salts

Analytical Characterization Techniques

Comprehensive characterization of 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone requires multiple analytical approaches to confirm structural identity, assess purity, and determine physical properties. Spectroscopic methods provide critical structural information, while chromatographic techniques enable purity assessment and separation.

Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the compound's structure, with distinctive proton signals expected for the aromatic, methylene, and thiomethyl protons. Mass spectrometry provides molecular weight confirmation and fragmentation patterns, which are characteristic of the chlorinated and sulfur-containing moieties.

Table 5: Analytical Methods for Characterization

Analytical TechniqueExpected InformationKey Parameters
1H NMR SpectroscopyProton environments and coupling patternsChemical shifts for aromatic (6.8-7.8 ppm), thiomethyl (2.3-2.5 ppm)
13C NMR SpectroscopyCarbon environments and substitution patternsCarbonyl carbon (195-200 ppm), aromatic carbons (125-145 ppm)
Mass SpectrometryMolecular weight, isotope pattern, fragmentationM+ peak at m/z 325, distinctive chlorine isotope pattern
Infrared SpectroscopyFunctional group identificationCarbonyl stretch (1680-1700 cm-1), C-S stretch (600-700 cm-1)
HPLCPurity assessmentReverse phase, UV detection at 254 nm
Potential ActivityMechanismStructural Basis
Enzyme InhibitionCompetitive binding to active sitesDichlorophenyl group occupying hydrophobic pockets
Receptor ModulationInteraction with binding domainsThiomethyl group forming hydrophobic contacts
Antioxidant PropertiesRadical scavengingSulfur-mediated electron donation
Antimicrobial EffectsMembrane disruptionLipophilic character promoting membrane penetration

Structure-Activity Relationship Considerations

Examining the structure-activity relationships (SAR) of 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone provides insights into how its structural elements contribute to potential biological functions. The specific pattern of substitution on both aromatic rings significantly influences the compound's electronic distribution, lipophilicity, and three-dimensional conformation.

The position and nature of the substituents create a distinctive molecular recognition profile, potentially determining specificity for biological targets. Comparative analysis with structurally related compounds helps identify critical structural features necessary for specific activities.

Table 7: Structure-Activity Relationship Elements

Structural FeaturePotential Contribution to ActivityModification Strategies
3',4'-Dichloro PatternElectronic effects, halogen bondingAlternative halogen substitution patterns
Thiomethyl PositionSteric and electronic controlVariation of position and alkyl chain length
Ketone LinkerHydrogen bond acceptor, conformational flexibilityReduction, replacement with amide or ester
Aromatic Ring SpacingDistance between pharmacophoric elementsModification of chain length

Synthesis Optimization Strategies

Optimizing the synthesis of 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone presents several challenges that require careful consideration of reaction parameters. The traditional Friedel-Crafts acylation approach can be refined through strategic modifications to improve yield, purity, and scalability.

Alternative catalytic systems, such as trifluoromethanesulfonic acid or iron(III) chloride, may offer advantages over conventional aluminum chloride in terms of selectivity and waste reduction. Modern flow chemistry techniques could enhance reaction control, particularly for temperature-sensitive steps.

Table 8: Synthesis Optimization Approaches

Optimization StrategyImplementation MethodExpected Benefits
Catalyst ScreeningEvaluation of Lewis acid alternativesImproved selectivity, reduced side reactions
Solvent SelectionTesting of chlorinated vs. non-chlorinated solventsEnhanced reactant solubility, easier workup
Temperature ControlPrecise cooling regimes during addition stepsMinimized decomposition of intermediates
Continuous Flow ProcessingMicroreactor implementationBetter heat management, consistent quality
Green Chemistry ApproachesSolvent-free or solid-supported conditionsReduced environmental impact

Comparative Analysis with Related Compounds

A comparative analysis of 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone with structurally related compounds provides valuable context for understanding its distinctive properties. Similar propiophenone derivatives with varying substitution patterns exhibit different reactivity profiles and biological activities.

Such comparisons help establish structure-property relationships and highlight the unique characteristics conferred by the specific combination of chloro and thiomethyl substituents in this compound.

Table 9: Comparison with Related Compounds

CompoundStructural DifferencesExpected Property Differences
3',4'-Dimethyl-3-(2-methoxyphenyl)propiophenoneMethyl vs. chloro; methoxy vs. thiomethylLower polarity, different electronic effects
3',4'-Dichloro-3-phenylpropiophenoneLacks thiomethyl substituentDifferent lipophilicity profile, altered reactivity
3-(2-thiomethylphenyl)propiophenoneLacks chloro substituentsReduced electron deficiency in one aromatic ring
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenoneDifferent chloro substitution patternAltered electronic distribution and conformation

Future Research Directions

Future research on 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone should address several knowledge gaps and explore potential applications. Comprehensive physical characterization studies are needed to establish definitive property data. Expanded biological screening would identify potential therapeutic applications, while computational modeling could predict interactions with biological targets.

Synthetic methodology development remains an important area for improvement, potentially enabling more efficient and environmentally friendly preparation of the compound and its derivatives.

Table 10: Research Priorities and Opportunities

Research AreaSpecific InvestigationsPotential Impact
Comprehensive CharacterizationComplete spectroscopic and crystallographic analysisDefinitive structural and property data
Biological Activity ScreeningEnzyme inhibition assays, antimicrobial testingIdentification of therapeutic applications
Computational ModelingDocking studies, electronic structure calculationsPrediction of target interactions
Green Synthesis DevelopmentCatalyst immobilization, solvent-free methodsEnvironmentally improved production
Derivative DesignSystematic variation of substituent patternsEnhanced biological activity or selectivity

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